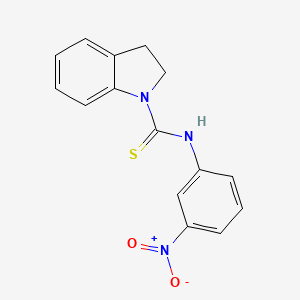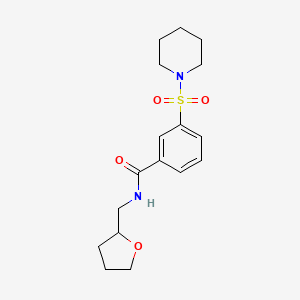![molecular formula C20H19BrN4O3 B4579503 ethyl 4-[({[1-(4-bromobenzyl)-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate](/img/structure/B4579503.png)
ethyl 4-[({[1-(4-bromobenzyl)-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of related compounds involves multi-step reactions starting from specific benzoyl and pyrazole derivatives. For example, a synthesis described involves reacting 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride with ammonium thiocyanate and ethyl 3-aminobut-2-enoate, followed by characterization techniques such as IR, Raman, NMR, and X-ray diffraction methods (İ. Koca et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to "ethyl 4-[({[1-(4-bromobenzyl)-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate" is often elucidated using X-ray crystallography, providing details on bond lengths, bond angles, and overall geometry. For instance, the detailed structure analysis through experimental and theoretical methods reveals insights into the vibrational spectra and geometric parameters, helping to understand the compound's spatial arrangement and electronic properties (İ. Koca et al., 2014).
Chemical Reactions and Properties
Compounds with similar structures have been shown to participate in various chemical reactions, leading to the formation of complex molecules. For instance, reactions involving hydrogen bonds play a crucial role in determining the structural configuration and stability of the synthesized compounds. These reactions contribute significantly to the understanding of the compound’s chemical behavior and reactivity (J. Portilla et al., 2007).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, boiling points, solubility, and crystal structure, are crucial for understanding their behavior in different environments and potential applications. Techniques like X-ray crystallography provide essential data on the crystal structure and morphology, which are vital for material science applications (L. He, 2010).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interaction with other chemical entities, are fundamental for the application of "ethyl 4-[({[1-(4-bromobenzyl)-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate" in synthesis and material development. Studies on related compounds highlight the importance of understanding these chemical properties to harness the compound's potential in targeted applications (P. Sunthankar et al., 1990).
Wissenschaftliche Forschungsanwendungen
Supramolecular Structures
Research into substituted 4-pyrazolylbenzoates, including derivatives of the compound of interest, has revealed their potential in forming hydrogen-bonded supramolecular structures. These structures range from one-dimensional chains to three-dimensional frameworks, achieved through a combination of hydrogen bonds. Such structural versatility is crucial for developing materials with specific mechanical and chemical properties, including potential applications in molecular recognition, sensing, and catalysis (Portilla et al., 2007).
Spectroscopic and Theoretical Studies
The compound has been a subject of spectroscopic and theoretical studies aimed at understanding its molecular vibrations and structure. These studies involve advanced techniques such as FT-IR, Raman spectroscopy, and density functional theory (DFT) calculations. Insights from such research are instrumental in the design and synthesis of new materials with desired electronic and optical properties, contributing to fields like materials science and pharmaceutical chemistry (İ. Koca et al., 2014).
Optical Nonlinear Properties
Investigations into Schiff base compounds derived from ethyl-4-amino benzoate, a related structure, highlight the significance of these compounds in optical applications. The nonlinear refractive index and optical limiting properties of these compounds suggest their potential use in optical devices, such as optical limiters and modulators, which are pivotal in telecommunications and laser technology (Abdullmajed et al., 2021).
Antibacterial Activity
Research has also extended into the antibacterial properties of novel derivatives, indicating the compound's relevance in medicinal chemistry. For example, derivatives synthesized using the compound as a precursor have shown significant antibacterial activity against both gram-negative and gram-positive bacteria. This opens avenues for developing new antimicrobial agents in response to the growing need for effective treatments against resistant bacterial strains (Shakir et al., 2020).
Molecular Docking and Enzyme Inhibition
The compound and its derivatives have been evaluated for their ability to inhibit enzymes, such as carbonic anhydrases and acetylcholinesterase, through molecular docking studies. These findings are critical for drug design, offering a pathway to discovering novel therapeutic agents targeting various diseases, including neurodegenerative disorders and cancers (Turkan et al., 2019).
Eigenschaften
IUPAC Name |
ethyl 4-[[1-[(4-bromophenyl)methyl]pyrazol-4-yl]carbamoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4O3/c1-2-28-19(26)15-5-9-17(10-6-15)23-20(27)24-18-11-22-25(13-18)12-14-3-7-16(21)8-4-14/h3-11,13H,2,12H2,1H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQQCUJXVIVXQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-({[1-(4-bromobenzyl)-1H-pyrazol-4-yl]carbamoyl}amino)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-methoxy-4-{[4-(4-methyl-3-nitrobenzoyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4579450.png)



![4-methoxy-3-(1-pyrrolidinylcarbonyl)-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4579479.png)
![N-1,3-benzothiazol-2-yl-2-{[5-isopropyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4579485.png)

![N,N,4-trimethyl-2-[(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B4579491.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide](/img/structure/B4579495.png)

![5-{[(3-acetylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4579514.png)

![4-{[(4-bromo-2-thienyl)carbonyl]amino}-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4579522.png)
![N-{3-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4579530.png)